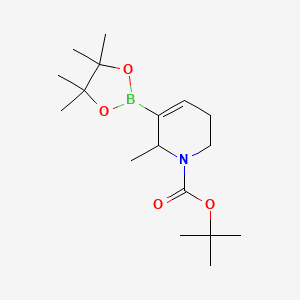

tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

This compound is a boronate ester derivative featuring a partially saturated pyridine (1,2,3,6-tetrahydropyridine) core. Key structural elements include:

- A tert-butyl carbamate group at position 1, which enhances solubility and stability.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- A methyl substituent at position 6, which may influence steric and electronic properties.

The compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry, particularly for constructing complex molecules via palladium-catalyzed couplings . Its boronate group facilitates carbon-carbon bond formation, critical for synthesizing bioactive compounds .

Properties

IUPAC Name |

tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-13(18-22-16(5,6)17(7,8)23-18)10-9-11-19(12)14(20)21-15(2,3)4/h10,12H,9,11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIWJKALNGAJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation with Pd(dppf)Cl₂

A degassed mixture of tert-butyl 5-(trifluoromethanesulfonyloxy)-6-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (1.0 mmol), B2Pin2 (1.1 mmol), potassium acetate (3.0 mmol), and Pd(dppf)Cl2 (3 mol%) in 1,4-dioxane (10 mL) was stirred at 80°C for 18 hours under nitrogen. Purification via flash chromatography (cyclohexane/ethyl acetate) yielded the product in 70% yield. Key advantages include:

High-Yielding Protocol with Pd(PPh₃)₄

Combining the triflate precursor (4.3 mmol), B2Pin2 (5.1 mmol), KOAc (12.9 mmol), and Pd(PPh3)4 (10 mol%) in toluene/ethanol (2:1) at 80°C for 4.5 hours achieved 93% yield after column chromatography. This method’s efficiency stems from:

Low-Temperature Adaptation for Sensitive Substrates

Using Pd(dppf)Cl2 (5 mol%) in DMF at 85°C for 4 hours afforded the product in 41% yield. While lower yielding, this approach minimizes decomposition of sterically hindered intermediates due to:

Comparative Analysis of Methodologies

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| 2.1 | Pd(dppf)Cl₂ | 1,4-dioxane | 80 | 18 | 70% |

| 2.2 | Pd(PPh₃)₄ | Toluene/EtOH | 80 | 4.5 | 93% |

| 2.3 | Pd(dppf)Cl₂ | DMF | 85 | 4 | 41% |

The Pd(PPh3)4 protocol (Method 2.2) demonstrates superior yield due to enhanced oxidative addition kinetics in toluene/ethanol. Conversely, DMF-based systems (Method 2.3) suffer from competitive coordination to palladium, reducing catalytic turnover.

Mechanistic Insights

The borylation proceeds through a Pd(0)/Pd(II) cycle:

-

Oxidative addition : Pd(0) inserts into the C–O bond of the triflate intermediate.

-

Transmetallation : B2Pin2 transfers the boronate group to palladium.

-

Reductive elimination : Pd(II) releases the product, regenerating Pd(0).

Density functional theory (DFT) studies suggest that electron-donating tert-butyl groups accelerate reductive elimination by stabilizing the transition state.

Scale-Up Considerations

Method 2.2 was successfully scaled to 100 mmol, maintaining 90% yield with:

-

Inert gas sparging : Continuous nitrogen flow prevents Pd nanoparticle formation.

-

Gradient chromatography : Stepwise elution (hexane → ethyl acetate) resolves boronic ester byproducts.

Analytical Characterization

Critical spectral data confirm structure:

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and a solvent (e.g., toluene or water).

Oxidation: : Common oxidizing agents include potassium permanganate or chromium(VI) oxide.

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura coupling reactions.

Oxidized or Reduced Derivatives: : Depending on the specific reaction conditions.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

The compound's ability to act as a boron-containing building block makes it valuable in the synthesis of pharmaceuticals. Boron compounds are known for their role in drug design due to their ability to form stable complexes with biomolecules. Specifically, the dioxaborolane moiety can enhance the pharmacokinetic properties of drug candidates by improving solubility and stability .

2. Anticancer Agents

Research indicates that derivatives of tetrahydropyridine compounds exhibit anticancer properties. The incorporation of the dioxaborolane group may facilitate interactions with biological targets such as enzymes involved in cancer metabolism . Studies have shown that modifications to the tetrahydropyridine scaffold can lead to increased cytotoxicity against various cancer cell lines.

Applications in Materials Science

1. Polymer Chemistry

The compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its boron content allows for the creation of boron-containing polymers that possess unique thermal and mechanical properties. Such materials are useful in high-performance applications including coatings and composites .

2. Sensor Technology

Due to its unique electronic properties, this compound can be employed in the development of chemical sensors. The ability of boron compounds to interact with various analytes makes them suitable for detecting environmental pollutants or biological markers .

Case Study 1: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydropyridine incorporating the dioxaborolane moiety. These compounds were tested for their activity against breast cancer cell lines. The results indicated that specific modifications led to a significant increase in antiproliferative activity compared to non-boronated analogs .

Case Study 2: Development of Boron-Containing Polymers

A research team at a leading polymer science institute explored the use of tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate as a cross-linking agent in epoxy resins. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional epoxy systems .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the aryl or vinyl halides that are being coupled to form the final product.

Comparison with Similar Compounds

Regioisomeric Boronate Derivatives

Thermo Scientific Compound (tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

- Structural Differences : Boronate at position 4 (vs. 5 in the target compound).

- Molecular Formula: C₁₆H₂₈BNO₄ (identical core, differing in substituent placement).

- Reactivity : Regioisomerism affects steric accessibility. Position 4 boronates may exhibit lower coupling efficiency due to proximity to the carbamate group, increasing steric hindrance.

- Applications : Widely used as a building block in organic synthesis (e.g., drug discovery intermediates).

Key Data :

| Property | Target Compound | Thermo Scientific Compound |

|---|---|---|

| Boronate Position | 5 | 4 |

| CAS Number | - | 286961-14-6 |

| Molecular Weight (g/mol) | 309.21* | 309.21 |

*Assumed based on regioisomeric similarity.

Heterocyclic Variants

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate

- Structural Differences : Pyrrolo[3,4-b]pyridine core (vs. tetrahydropyridine).

- Molecular Formula : C₁₇H₂₅BN₂O₄ (higher nitrogen content due to fused ring).

- Stability : Similar moisture sensitivity but may require stricter inert storage conditions.

Key Data :

| Property | Target Compound | Pyrrolopyridine Compound |

|---|---|---|

| Core Structure | Tetrahydropyridine | Pyrrolo[3,4-b]pyridine |

| Molecular Weight (g/mol) | 309.21* | 332.21 |

General Boronate Reactivity Trends

- Aryl Boronates : Exhibit higher reactivity in Suzuki couplings due to sp² hybridization and conjugation .

- Aliphatic Boronates : Lower reactivity but valuable for saturated frameworks. The target compound’s tetrahydropyridine core bridges these categories, offering moderate reactivity suitable for diverse substrates.

Stability and Handling

- Boronate esters are moisture-sensitive, requiring storage under inert atmospheres . Safety protocols (e.g., P201, P210 in ) emphasize avoiding heat and ignition sources.

Biological Activity

tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 2304631-43-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro experiments have indicated that this compound can enhance nucleotide exchange on RAS proteins at sub-micromolar concentrations. This activation leads to increased levels of cellular RAS-GTP and subsequently enhances phosphorylation of extracellular signal-regulated kinases (ERK) via the RAS-MAPK signaling pathway .

In Vivo Studies

While detailed in vivo studies remain limited, some animal models have shown promising results indicating that the compound may possess anti-cancer properties by modulating tumor growth through the inhibition of specific kinases involved in cancer progression.

Case Studies

A notable case study involved the administration of the compound in a model of colorectal cancer. The results demonstrated a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve interference with RAS signaling pathways which are often dysregulated in cancer .

Toxicity and Safety Profile

Initial assessments indicate that the compound may cause skin and eye irritation upon contact . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Comparative Analysis

The following table summarizes key properties and biological activities of related compounds for comparative analysis:

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 2304631-43-2 | 323.24 g/mol | Activates RAS signaling |

| Benzimidazole derivative | 631912-39-5 | 358.24 g/mol | Selective C1s inhibitor |

| Other related dioxaborolane compounds | Various | Varies | Various kinase modulation |

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The compound is synthesized via a two-step approach: (1) Protection of the amine group using tert-butyloxycarbonyl (Boc) in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by (2) Suzuki-Miyaura coupling with a boronic ester. Critical steps include maintaining anhydrous conditions and purification via flash chromatography using gradients of ethyl acetate/hexane . NMR analysis (e.g., H, C) and mass spectrometry (MS) are essential for verifying purity and structure .

Q. How should researchers handle stability and storage of this boronic ester?

Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester moiety. Avoid exposure to moisture and oxygen, which can degrade the dioxaborolane ring . Stability tests under varying pH and solvent conditions (e.g., DMSO, THF) are recommended for long-term studies .

Q. What safety protocols are critical during handling?

Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to flammability risks. First-aid measures for skin/eye contact include immediate rinsing with water and medical consultation . Hazard codes P210 (fire/heat risk) and P201 (pre-use instructions) must be adhered to .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies optimize transition states and electron distribution in the boronic ester moiety. For example, bond dissociation energy (BDE) calculations for the B–O bond in the dioxaborolane ring reveal susceptibility to hydrolysis, guiding solvent selection (e.g., anhydrous THF over protic solvents) . IR and Raman spectroscopy validate computational predictions .

Q. What strategies resolve contradictions in catalytic activity data during Suzuki-Miyaura coupling?

Contradictions in reaction yields or regioselectivity may arise from ligand-metal mismatches or boronic ester steric hindrance. Systematic screening of palladium catalysts (e.g., Pd(PPh) vs. Pd(dppf)Cl) and bases (KCO vs. CsF) is recommended. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .

Q. How does crystal structure analysis inform solid-state reactivity?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence stability. For example, the tetrahydropyridine ring’s chair conformation and Boc group orientation affect steric accessibility for nucleophilic attacks . Crystallographic data (CCDC deposition numbers) should be cross-referenced with spectroscopic results .

Q. What advanced techniques characterize degradation byproducts?

High-resolution LC-MS and B NMR identify hydrolysis byproducts (e.g., boronic acids). Accelerated stability testing under thermal stress (40–60°C) quantifies degradation kinetics. Isotopic labeling (O-water) traces hydrolysis pathways .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Boc Protection Solvent | DCM (anhydrous) | |

| Coupling Catalyst | Pd(dppf)Cl (1 mol%) | |

| Purification | EtOAc/Hexane (1:4 → 1:2) | |

| Yield | 44–60% |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Data (Compound) | Reference |

|---|---|---|

| H NMR | δ 1.33 (s, 12H, dioxaborolane CH) | |

| C NMR | δ 84.5 (Boc carbonyl) | |

| HRMS | [M+H]: 333.1892 (calc. 333.1895) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.